N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, an oxadiazole ring, and a benzamide group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzamide is a simple compound of a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole and oxadiazole rings, being aromatic, would contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the amide group. Pyrazoles can undergo a variety of reactions, including N-alkylation and N-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility in different solvents .Scientific Research Applications
Catalytic Activity
The compound has been used in the synthesis of pyrazole-based ligands, which have shown excellent catalytic activities . Specifically, the ligand-Cu complexes developed from these ligands have demonstrated high efficiency in the oxidation of catechol to o-quinone .
Biological Transformation Agent
Pyrazole-based ligands, such as the one synthesized from this compound, have been used as biological transformation agents . They can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Biological Active Agent
These ligands have also been used as biological active agents . They have potential effects on the solubility and interactions of target compounds with biological macromolecules .
Sensor for Cancer
The compound could potentially be used in the development of sensors for cancer . The unique coordination of pyrazole-based ligands with metal ions could be leveraged for this purpose .
Anticancer Agent
The compound could also be used in the development of anticancer agents . The unique properties of pyrazole-based ligands make them suitable for this application .
Catalyst for Hydrolysis Reactions and Oxidation
Pyrazole-based ligands, such as the one synthesized from this compound, have been used as catalysts for hydrolysis reactions and oxidation .
Medicine
The compound could potentially be used in the development of new medicines . The unique properties of pyrazole-based ligands make them suitable for this application .
Antibiotic Agent
The compound could also be used in the development of antibiotic agents . The unique properties of pyrazole-based ligands make them suitable for this application .
Mechanism of Action
Future Directions
The study and development of pyrazole and oxadiazole derivatives is a dynamic field, with potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound, with its combination of functional groups, could be of interest in these areas.
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-12(21(2)20-9)15-18-19-16(25-15)17-14(22)11-8-10(23-3)5-6-13(11)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJQAWZWJKXSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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